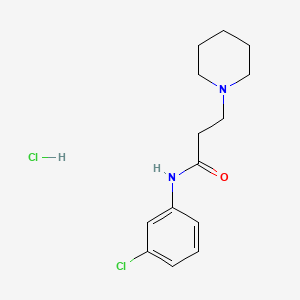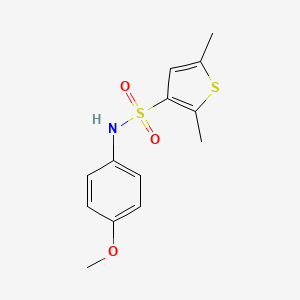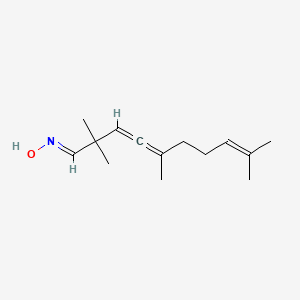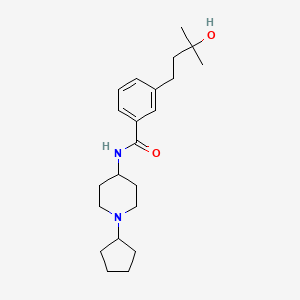
N-(3-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3-(1-piperidinyl)propanamide hydrochloride, commonly known as CPP, is a chemical compound that has been widely studied for its effects on the central nervous system. CPP is a synthetic compound that was first synthesized in the 1970s and has since been used in various scientific research studies.
Mecanismo De Acción
CPP acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. Glutamate is a neurotransmitter that is involved in many physiological processes, including learning and memory. The NMDA receptor is involved in the regulation of glutamate transmission and is thought to play a role in the development of drug addiction and withdrawal.
Biochemical and Physiological Effects
CPP has been shown to produce a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, which is a brain region that is involved in reward and motivation. CPP has also been shown to increase the expression of c-Fos, a marker of neuronal activity, in the nucleus accumbens and other brain regions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of CPP as a tool in scientific research has several advantages. It is a well-established compound that has been extensively studied, and its effects on the central nervous system are well understood. CPP is also relatively easy to synthesize and is readily available for research purposes.
However, there are also some limitations to the use of CPP in lab experiments. CPP has been shown to produce some side effects, such as convulsions and seizures, at high doses. Additionally, the effects of CPP on the central nervous system can be complex and may vary depending on the dose and the route of administration.
Direcciones Futuras
There are several future directions for research on CPP. One area of interest is the role of the NMDA receptor in drug addiction and withdrawal. CPP has been used as a tool to study this mechanism, but further research is needed to fully understand the role of the NMDA receptor in these processes.
Another area of interest is the use of CPP as a potential treatment for drug addiction. While CPP has been shown to produce some promising results in animal studies, further research is needed to determine its safety and efficacy in humans.
Conclusion
In conclusion, CPP is a synthetic compound that has been extensively studied for its effects on the central nervous system. It has been used as a tool to study the mechanisms of drug addiction and withdrawal and has shown promise as a potential treatment for these conditions. While there are some limitations to the use of CPP in lab experiments, its well-established synthesis method and known effects on the central nervous system make it a valuable tool for scientific research.
Métodos De Síntesis
The synthesis of CPP involves the reaction of 3-chloroacetophenone with piperidine in the presence of sodium hydroxide and ethanol. The resulting product is then reacted with propanoyl chloride to yield CPP. The final step involves the addition of hydrochloric acid to form CPP hydrochloride. This synthesis method has been well established and is widely used in the production of CPP for research purposes.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its effects on the central nervous system. It has been used as a tool to study the mechanisms of drug addiction and withdrawal. CPP has been shown to produce a conditioned place preference in animals, which is a measure of the rewarding effects of drugs. This has led to the use of CPP as a model for studying drug addiction and withdrawal.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c15-12-5-4-6-13(11-12)16-14(18)7-10-17-8-2-1-3-9-17;/h4-6,11H,1-3,7-10H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJAZOCCJBMKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-piperidin-1-ylpropanamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B5532867.png)


![(3S*,4R*)-1-[(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5532892.png)
![1-(cyclohexylmethyl)-3-cyclopropyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5532908.png)



![ethyl 3-[(4-morpholinylcarbonyl)amino]benzoate](/img/structure/B5532946.png)
![N-(1-isopropyl-2-methylpropyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5532955.png)

![(4aS*,7aR*)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5532963.png)
![4-{[(3R*,5R*)-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)piperidin-3-yl]carbonyl}morpholine](/img/structure/B5532970.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5532982.png)